Glycolic acid

Catalog No.
S530163
CAS No.
79-14-1
M.F
C2H4O3
HOCH2COOH
C2H4O3
M. Wt
76.05 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycolic acid

CAS Number

79-14-1

Product Name

Glycolic acid

IUPAC Name

2-hydroxyacetic acid

Molecular Formula

C2H4O3
HOCH2COOH
C2H4O3

Molecular Weight

76.05 g/mol

InChI

InChI=1S/C2H4O3/c3-1-2(4)5/h3H,1H2,(H,4,5)

InChI Key

AEMRFAOFKBGASW-UHFFFAOYSA-N

SMILES

C(C(=O)O)O

Solubility

In water, 1X10+6 mg/L at 25 °C (est)
Soluble in ethanol, ethyl ether
Soluble in methanol, acetone, acetic acid
Solubility in water: very good

Synonyms

glycolate, glycolic acid, glycolic acid, 1-(14)C-labeled, glycolic acid, 2-(14)C-labeled, glycolic acid, calcium salt, glycolic acid, monoammonium salt, glycolic acid, monolithium salt, glycolic acid, monopotassium salt, glycolic acid, monosodium salt, glycolic acid, potassium salt, hydroxyacetic acid, potassium glycolate

Canonical SMILES

C(C(=O)[O-])[OH2+]

Description

The exact mass of the compound Glycolic acid is 76.02 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 1x10+6 mg/l at 25 °c (est)soluble in ethanol, ethyl ethersoluble in methanol, acetone, acetic acidsolubility in water: very good. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Glycolates - Supplementary Records. It belongs to the ontological category of 2-hydroxy monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Buffering. However, this does not mean our product can be used or applied in the same or a similar way.

Exfoliation and Skin Rejuvenation

One of the primary applications of glycolic acid is exfoliation. Due to its small molecular size, GA penetrates the outermost layer of the skin (stratum corneum) and loosens the connections between dead skin cells. This shedding process promotes the growth of new, healthier skin cells, resulting in a smoother, brighter complexion []. Studies have shown its efficacy in improving the appearance of fine lines, wrinkles, and sun damage [, ].

Treatment of Acne

Glycolic acid plays a role in managing acne by addressing several contributing factors. It exfoliates clogged pores, reduces inflammation, and helps regulate abnormal keratinocyte differentiation, a process linked to acne formation []. Research suggests that topical GA can be effective as a monotherapy for mild acne and as a combination therapy for moderate acne [].

Hyperpigmentation

Glycolic acid can improve the appearance of hyperpigmentation, including age spots and sunspots. By promoting cell turnover and inhibiting melanin production, GA helps fade existing pigmentation and even out skin tone []. Studies have demonstrated its effectiveness in treating melasma, a type of facial hyperpigmentation [].

Origin and Significance:

  • Glycolic acid is the simplest AHA, naturally occurring in sugarcane, sugar beet, fruits (unripe grapes), and milk [].
  • It holds a prominent place in scientific research due to its ability to exfoliate the skin, improve texture and appearance, and address various skin concerns [].

Molecular Structure Analysis

Key features:

  • The molecule has a carboxylic acid group (COOH) attached to a terminal carbon atom [].
  • This structure allows it to form hydrogen bonds with other molecules, including water, contributing to its water solubility [].
  • The small size of the molecule, with a single hydroxyl group (OH), allows for easier penetration into the skin compared to other AHAs [].

Chemical Reactions Analysis

Synthesis:

  • Glycolic acid can be synthesized through several methods, including:
    • Oxidation of ethylene glycol.
  • Balanced chemical equation:C₂H₆O₂ (ethylene glycol) + ½ O₂ → CH₂OHCOOH (glycolic acid)

Decomposition:

  • At high temperatures, glycolic acid decomposes into formaldehyde (HCHO) and carbon dioxide (CO₂) [].
  • Balanced chemical equation:CH₂OHCOOH (glycolic acid) → HCHO (formaldehyde) + CO₂ (carbon dioxide) []

Other relevant reactions:

  • In skincare products, glycolic acid undergoes esterification reactions with alcohols to form various esters, which can influence penetration depth and product properties.

Physical And Chemical Properties Analysis

  • Melting point: 79 °C []
  • Boiling point: 160 °C (decomposes) []
  • Solubility: Highly soluble in water, slightly soluble in ethanol []
  • Stability: Hygroscopic (absorbs moisture from the air) []

Mechanism of Action in Skin

  • Glycolic acid loosens the bonds between dead skin cells on the surface, promoting exfoliation and revealing the fresher underlying layers [].
  • It may also stimulate collagen production, contributing to plumper, younger-looking skin [].
  • Studies suggest it might improve skin barrier function and reduce hyperpigmentation [, ].

Case Study:

A study published in the Journal of Cosmetic Dermatology (2009) demonstrated the effectiveness of a glycolic acid peel in improving sun-damaged skin. The treatment resulted in significant reduction in wrinkles, fine lines, and overall improvement in skin texture [].

  • Glycolic acid can cause irritation, stinging, and burning sensations on the skin, especially at higher concentrations and with prolonged use [].
  • It increases skin sun sensitivity, so sunscreen use is crucial [].
  • Direct eye contact should be avoided [].

Data:

  • The Cosmetic Ingredient Review (CIR) Expert Panel concluded that glycolic acid is safe for use in cosmetics at concentrations up to 10%.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

DryPowder; Liquid; PelletsLargeCrystals
Solid
COLOURLESS HYGROSCOPIC CRYSTALS.

Color/Form

Colorless, translucent solid
Solid glycolic acid forms colorless, monoclinic, prismatic crystals.
Orthorhombic needles from water; leaves from diethyl ethe

XLogP3

-0.2

Exact Mass

76.02

Boiling Point

100 °C

Vapor Density

Relative vapor density (air = 1): 2.6

Density

1.49 at 25 °C/4 °C
Relative density (water = 1): 1.49

LogP

-1.11
-1.11 (LogP)
log Kow = -1.11
-1.11

Odor

Odorless

Appearance

Solid powder

Melting Point

79.5 °C
78-80 °C (alpha-modification); 63 °C (beta-modification, metastable)
75-80°C
80 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0WT12SX38S

Related CAS

1932-50-9 (mono-potassium salt)
25904-89-6 (unspecified potassium salt)
2836-32-0 (mono-hydrochloride salt)
35249-89-9 (mono-ammonium salt)
39663-84-8 (mono-lithium salt)

GHS Hazard Statements

Aggregated GHS information provided by 3110 companies from 30 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 10 of 3110 companies. For more detailed information, please visit ECHA C&L website;
Of the 29 notification(s) provided by 3100 of 3110 companies with hazard statement code(s):;
H302 (86.32%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (99.97%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (23.1%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (25.19%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Hydroxyacetic acid occurs naturally in some plants and vegetables. Hydroxyacetic acid is a colorless, opaque and odorless solid. It is not very volatile or flammable, but is reactive. Hydroxyacetic acid is very soluble in water. USE: Hydroxycetic acid is widely used in metal processing. It is used in oil well operations and as an etching agent. Hydroxyacetic acid is used for fabric dyeing, printing and in leather tanning. It is also an ingredient in some household cleaning products. Hydroxyacetic acid is used by dermatologists to treat skin problems and is in many over-the-counter personal care products. It is used in cosmetics as an exfoliant. It is allowed to be used as an adhesive in food packaging products. EXPOSURE: Human exposure to hydroxyacetic acid is most likely to occur when using skin products and household cleaners that contain this compound. Lesser exposure will be from ingestion of certain vegetables and fruits consumed in a normal diet. Hydroxyacetic acid is associated with tobacco: reported either as a natural component of tobacco, in tobacco smoke, or as an additive for one or more types of tobacco products. Exposure may also occur by breathing cigarette smoke. Hydroxyacetic acid is quickly broken down in air. It does not evaporate from shallow soils and surface water. Hydroxyacetic acid can pass through the soil. Any that remains in soil or water will be broken down by bacteria or other microorganisms. Hydroxyacetic acid is not expected to build up in animals. RISK: The normal hydroxyacetic acid levels in plants and foods present little danger by ingestion or skin contact. Contact with high levels of hydroxyacetic acid causes severe skin irritation. Prolonged exposure to high levels may cause skin burns. Eye contact may cause permanent damage. Ingestion of very high levels of hydroxyacetic acid may cause corrosion of mucous membranes with stomach pain, nausea, and exhaustion. Kidney damage or death may occur from extremely high levels.The Department of Health and Human Services (DHHS), National Toxicology Program (NTP) has not listed hydroxyacetic acid as a human carcinogen. (1-4; SRC, 2014)

Therapeutic Uses

Keratolytic Agents
Glycolic acid is a member of the alpha-hydroxy acid (AHA) family, which ... has been used for centuries as a cutaneous rejuvenation treatment. Recently it has proved to be a versatile peeling agent and it is now widely used to treat many defects of the epidermis and papillary dermis in a variety of strengths, ranging from 20% to 70%, depending on the condition being treated. People of almost any skin type and color are candidates, and almost any area of the body can be peeled...
Glycolic acid has been used by dermatologists for years to treat skin disorders and is a component of many over-the-counter personal care products. No systemic toxicity has been noted as a result of these uses.
Chemical peeling, also known as chemoexfoliation or dermapeeling, is performed to improve the skin's appearance as it reduces the wrinkles caused by aging and the features of photoaged skin. Although the best results are obtained with deep /phenol/ peels, the medium-depth peels allow to obtain excellent results without the dangerous side effects of deep peels. Medium-depth peelings are performed with trichloroacetic acid (TCA) at 35-50% alone or at 35% in combination with Jessner's solution, 70% glycolic acid, and solid CO(2)...
Glycolic acid is used in the treatment of acne because it can interfere with the abnormal keratinization associated with acne and can "unroof" the developing papule. Glycolic acid has synergistic behavior with topical tretinoin in the treatment of acne.
Topical retinoic acid has demonstrated its efficacy in acne. Glycolic acid has also keratolytic action and could be interesting to treat acne. To evaluate the efficacy and safety of topical glycolic acid (Glyco A 12%) and retinoin acid (Kefrane 0.05%) on facial acne lesions...a randomised double blind study of 40 patients, divided in 2 groups, 20 receiving GlycoA cream (Group A) and 20 receiving Kefrane cream (group B) /was conducted/. . 2 patients developed severe eczema of the face and were excluded (one from group A and one from group B). 22 patients followed totally the study. 90% of group A and 83.3% of group B patients improved significantly their lesions. A comparative tolerability was observed for both groups.
Retinaldehyde (RAL), a precursor of retinoic acid, has shown depigmenting activity /in treatment of postinflammatory hyperpigmentation (PIH) as a sequelae to acne vulgaris/. Glycolic acid (GA) decreases the excess of pigment by a wounding and re-epithelization process. Thus, a synergistic effect was expected from the combination of RAL 0.1% and GA 6% RALGA (Diacneal) in the treatment of acne vulgaris and PIH. Efficacy results of preclinical and clinical trials tend to confirm the expectations for both acne and PIH treatment. A good tolerability was observed...
Microdermabrasion and superficial glycolic acid peels are common aesthetic procedures. Microdermabrasion alone provides the benefits of exfoliation but may provide faster results and increased patient satisfaction when combined with superficial glycolic acid (alpha-hydroxy acid) peels because of the significant antiaging effects of glycolic acid peels. The first method included alternating glycolic acid peels and microdermabrasion treatments every 2 weeks ... With the second method, microdermabrasion may be used prior to the superficial glycolic acid peel to increase the exfoliation and antiaging effects of both treatments within the same visit. This second method is considered to be a more aggressive approach and usually is reserved for patients with a history of procedures. Lastly, combining treatments can be used to maintain a patient's skin after the initial treatment stage, usually performed every other month or seasonally, depending on the patient. As with all combination treatments, safety precautions and monitoring the patient's skin throughout treatment are crucial to success.
/It was/ stated that some dermatologists use glycolic acid to prewound the skin prior to applying trichloroacetate (TCA) because it appears to allow the TCA to penetrate more deeply. Glycolic acid was used with hydroquinone for treatment of melasma because it reportedly allowed better penetration of hydroquinone by altering the stratum corneurn and epidermis.
Hydroquinone has been successfully used to treat hyperpigmentation disorders for many years. Recently, new formulations containing hydroquinone have become available ... These products also contain glycolic acid 2%, an active antioxidant system (ascorbyl palmitate and tocopherol acetate), and moisturizers. /Some/ ...also contains a broad-spectrum sunscreen /or/ ... retinol. The above formulations inhibit melanogenesis, stimulate epidermal desquamation, inhibit free radical-mediated photodamage and restore the antioxidant reservoir. ... Comparative studies have shown that these agents can be effective in reducing blotchiness, mottled hyperpigmentation, post-inflammatory hyperpigmentation, and surface roughness.
EXPL THER The depigmenting activity of creams, pH 5.5, containing 10% glycolic acid, 10% glycolic acid and gelatin, glycine, and arginine, or 10% glycolic acid and gelatin, glycine, and lysine were evaluated using three groups of 10 female subjects. The creams were applied twice daily for 3 mos to the back of one hand that had hyperpigmented lentigo; the other hand served as an untreated control. The intensity of the color was measured with a chromameter. All three formulations statistically significantly lightened the age spots, with the most noticeable depigmentation occurring with the glycolic acid, gelatin, glycine, and arginine and glycolic acid, gelatin, glycine, and lysine formulations.
EXPL THER The effect of 10% glycolic acid on the hydration of psoriatic skin was ... examined. Groups of 12 and 13 female subjects applied creams, pH 5.5, containing 10% glycolic acid, gelatin, glycine, and either arginine or lysine, respectively, to one forearm and vehicle to the other forearm twice daily for 30 days. Five subjects were used as an untreated control group. Hydration was measured every 5 days. Skin hydration values were greater throughout the study for the areas to which the glycolic acid creams were applied.
EXPL THER The effect of glycolic acid on skin hydration and /trans-epidermic water ions/ TEWL was evaluated using thirty subjects, 15 males and 15 females, that had atopic dermatitis. A day and a night cream containing 10% glycolic acid, gelatin, glycine, and arginine, pH 5.5, were each applied to the forearm for 30 days. Ten normal subjects served as a control group. TEWL and capacitance values were measured prior to application of the creams and after 30 days. Prior to application, TEWL values for atopic and normal skin were approximately 35 and 5 g/sqm/hr, respectively, and capacitance values were approximately 11 and 95 (arbitrary units), respectively. After 30 days of application of the creams, TEWL values for atopic and normal skin were both approximately 5 g/sq m/hr and capacitance values were approximately 75 and 91, respectively.
A "leg regression efficacy assay" was conducted using, 10 subjects with moderate to severe ichthyosis/xerosis of the lower legs and 8% glycolic acid, partially neutralized to pH 4.4, to examine the microscopic changes in the skin. After 2 weeks pretrial conditioning program in which no moisturizers, sunscreens, or any other topical products were applied, the subjects applied glycolic acid to mapped sites (BID) daily for 3 weeks. Shave biopsies, which included the papillary dermis, were taken at study initiation, weekly during the study, and 1 week post-application. Application of 8% glycolic acid resulted in a 25% reduction in the thickness of the stratum corneum and a 36% increase in thickness of the viable epidermis. Glycosaminoglycan content was increased 400% from the baseline value and collagen disposition increased 260% from baseline. Also in this leg regression efficacy assay, clinical evaluations for dryness, electroconductance (EC) values, and trans-epidermal water ions (TEWL) measurements were made at study initiation, weekly during the study, and 1 week post-application. A 73% decrease in skin roughness was observed as determined by an expert grader. EC measurements demonstrated a 302% increase in skin moisture and desorption curve data reported that the skin's ability to bind water was increased by 75%. TEWL values indicated a 43% increase in water loss.
EXPL THER Ten subjects completed pilot study that examined the effects of monthly serial 70% glycolic acid application for 4 mos; five of the subjects also applied a moisturizer that contained 10% glycolic acid twice daily. The monthly applications were initially for 3 min, and the time was increased by 1 min with each application. Clinical scoring, the number of actinic keratoses, and patient self-assessment were done prior to the study and at study termination. Three mm punch biopsies were taken 2 weeks after the last application and optical profilometry was done. No conclusive differences were observed microscopically between the two groups. At study termination, patient self-evaluation noted significant improvement in both groups. Expert scoring recorded "notable" improvement in roughness and fine wrinkling; the changes were primarily seen in the group that applies the glycolic acid lotion daily. However, no statistically significant differences were observed between the two treatment groups.
Dermal effects of glycolic acid application in conjuction with pH were investigated. First, the dansyl chloride method was used to monitor changes in rates of normal skin cell renewal as a result of twice daily application of glycolic acid. As pH increased, the stimulation of cell renewal decreased; at a pH of 6, very little stimulation was observed. The relationship between irritation, renewal, and pH was then examined using 4% glycolic acid, with skin irritation being evaluated clinically by subjective assessment of stinging in the nasal fold area on a scale of I -5 and with the Minolta Chroma Meter, which measured changes in skin redness. A strong correlation between irritation and stimulation was observed. At pH 3, irritation and cell renewal were scored as 2.9 and 34%, respectively. At pHs of 5 and 7, irritation/cell renewal were scored as 2.1/23% and 1.1/10%, respectively. The stimulation of skin renewal by 3% glycolic acid, pH 3, in subjects never exposed to AHAs or exfoliant treatment over an extended period of time was also investigated. After 10 weeks of applications, cell renewal diminished by approximately 43%. After 20 weeks of applications, cell renewal diminished by approximately 60%. Similar results were obtained upon measurement of the rate of cell shedding. A baseline of 1 was used for test and control subjects. After 2, 4, 8, and 12 weeks, the percent change in cell sloughing due to continued application of 3% glycolic acid, pH 3, was 2.21 , 2.08, 1.73, 1.36, and 1.15, respectively, as compared to control values of 1.08, 0.95, 1.17, 1.06, and 1.11, respectively. The difference between treated and control values at week 12 was not significantly different.
EXPL THER A double-blind study was performed using groups of 20 female subjects with "smoker's face" to evaluate the effects of formulations containing glycolic and lactic acid. Two formulations, one that contained vehicle and 8% AHAs (glycolic acid, lactic acid, and ammonium lactilate) and one that contained the vehicle, 8% AHAs, and 6% gelatin-glycine were used. Each group received creams to apply after using a "soothing lotion" (which contained glycolic acid and lactic acid, concentration not given, and other ingredients), to the right and left side of the face twice daily for 16 weeks. Surface sebum and skin hydration were measured and fine wrinkling was assessed weekly. Both test creams increased skin hydration and surface lipids and reduced fine wrinkling as compared to controls. The cream containing gelatin-glycine had greater effects than the cream that contained only the AHAs.
EXPL THER A double-blind, vehicle-controlled randomized study was performed using >/= 10 white female subjects per group to determine the effects of glycolic and lactic acid on moderately photo-damaged skin of the face (average global score 5.2) and on skin of the forearms. After a 14-day preconditioning period ..., creams were applied at a dose of approximately 1 g per application twice daily for 22 weeks. At study completion, groups 1 and 2 consisted of 21 subjects, Groups 3 and 4 consisted of 24 subjects, and Groups 5 and 6 consisted of 22 subjects; of the 74 initial subjects, six subjects withdrew for personal reasons and one subject withdrew due to skin irritation. Clinical evaluations were made at weeks 0, 2, 6, 10, 14, 18, and 22, clinical chemistry and hematologic parameters were determined at weeks 0, 10, and 22, and 4 mm punch biopsies were obtained from both forearms of half of the subjects at weeks 0 and 22. Twenty-two subjects (30% incidence) in both the AHA and vehicle groups had some irritation. Irritation occurred more often on the face than on the arms, but the severity of citation was greater on the arms than on the face. On the face, the creams glycolic and lactic acid produced lower erythema scores than the vehicle as measured by change from the baseline. However, significant increases in erythema on the forearm produced by glycolic and lactic acid were observed after 2 weeks of dosing; average erythema scores were <1 above the baseline. The severity of erythema generally subsided with continued application. No adverse systemic changes were reported, and no indications of adverse effects on hepatic or renal functions were observed. No remarkable changes in clinical chemistry or hematologic parameters were reported; a statistically significant increase in electrolyte balance was considered an artifact because the absolute values of the major anions and cations were mostly normal and numerically, the electrolyte balance was only slightly elevated. Microscopic examination did not provide any evidence of adverse reactions to or adverse skin thickening by glycolic or lactic acid. Glycosaminoglycans were marginally elevated.
The effect of 0.5-1 M glycolic acid on cell renewal, skin hydration, firmness, thickness, and condition, and wrinkle reduction was assessed. The test solutions were formulated in a simple liquid vehicle (15% ethanol (SD 40), 5% ethoxydiglycol, and 5% butylene glycol). The dansyl chloride method was used to assess skin renewal by applying 2 mg/sq cm the test solution to the volar forearm stained with dansyl chloride twice daily until all the stain was removed. At pH 3, a 24.1-31.3% increase was observed, at pH 5 a 17-28.3% increase was observed, and at pH 7 a 9.1-10.8% increase was observed in cell renewal with 0.5-1.5 glycolic acid, respectively. Skin hydration was measured using an impedence meter. At least 10 subjects were used to determine immediate skin hydration by applying 2 mg/sq cm of the test material and measuring skin impedance every 15 min until the readings returned to within 5% of the preapplication values. Glycolic acid, 0.75 M, had a duration of skin moisturization of <1, 2, and 3.5 hr at pH 3, 5, and 7, respectively. The increase in skin moisturization after long-term use was determined using at least six subjects. Skin impedance was determined on the cheek area prior to and after 3 and 6 weeks of twice daily application of 2 mg/sq cm 0.75 M glycolic acid. Skin impedance increased 11.2 and 14.1% after 3 and 6 weeks, respectively. Skin firmness, thickness and wrinkles were assessed for at least six subjects prior to and after 6 weeks of application of 2 mg/sq cm 0.75 M glycolic acid. Skin firmness was measured using ballistometry, skin thickness using ultrasound analysis, and wrinkles using image analysis. The improvements in skin firmness, thickness, and wrinkles were 17.4, 6.7, and 19%, respectively; these changes from baseline values were statistically significant.
... Ten Asian women with moderate to severe melasma were recruited into the study. The women had twice daily applications of a cream containing 10% glycolic acid and 2% hydroquinone ... to both sides of the face, and glycolic acid peels every 3 weeks (20-70%) to one-half of the face ... All patients had to use a sunblock (SPF 15%)... The melasma and fine facial wrinkling improved on both sides of the face. The side that received glycolic acid peels did better but the results were not statistically significant (P > 0.059)...
EXPL THER This multicenter, randomized, double-masked, parallel-group, 24-week clinical study compared the efficacy of the combination of azelaic acid 20% cream and glycolic acid 15% or 20% lotion with hydroquinone 4% in the treatment of facial hyperpigmentation in darker-skinned patients. At week 24, overall improvement and reduction in lesion area, pigmentary intensity, and disease severity were comparable in the two treatment groups...
EXPL THER Melasma, also known as mask of pregnancy, is a common, acquired hypermelanosis seen in women with Fitzpatrick skin types II-V, and is often recalcitrant to treatment with depigmentation agents. ... /This study assesses/ the safety and efficacy of a cream containing 4% hydroquinone, 10% buffered glycolic acid, vitamins C and E, and sunscreen ... vs. a cream containing sunscreen alone in the depigmentation of epidermal melasma of the face /in/ 39 Hispanic/with/ Fitzpatrick skin types III-V, with bilateral epidermal melasma... Thirty-five patients completed the trial. Irritation was more common with the study cream, but resolved with temporary cessation of cream application and the addition of moisturizers... Fifteen of 20 patients (75%) using the study cream improved, whereas only two of 15 patients (13%) improved using sunscreen alone...
EXPL THER Melasma is a common acquired disorder of facial hyperpigmentation. ...This study ... investigated the efficacy and safety of a combined treatment regimen including serial glycolic acid peels, topical azelaic acid cream and adapalene gel in the treatment of recalcitrant melasma. Twenty-eight patients with recalcitrant melasma were enrolled in a prospective, randomized, controlled trial lasting 20 weeks. The patients of the group receiving chemical peels underwent serial glycolic acid peels in combination with topical azelaic acid 20% cream (b.i.d.) and adapalene 0.1% gel (q.i.d., applied at night). The control group received only topical treatment including topical azelaic acid and adapalene. The clinical improvement was assessed with the Melasma Area Severity Index (MASI) at baseline and monthly during the 20-week treatment period. The results showed a prominent decrease in MASI scores at the end of the treatment in both groups, although the results were better in the group receiving chemical peels (P=0.048). All patients tolerated the topical agents well with minimal irritation observed in the first few weeks of the therapy. Three patients in the glycolic acid peel group developed a mild-degree postinflammatory hyperpigmentation with total clearance at the end of the treatment period ...
EXPL THER A single, blind, placebo-controlled, randomized comparative clinical study was conducted in 58 women with atrophic acne scars. The subjects were randomly divided into three study groups. Glycolic acid peels with 20%, 35%, 50%, and 70% concentrations were applied serially at 2-week intervals to 23 patients in Group A. Twenty patients in Group B used a 15% glycolic acid cream once or twice daily for a period of 24 weeks. The remaining 15 patients in Group C applied a placebo cream twice daily during the same period. ... The differences between the results in the different groups were statistically significant at week 24 (P<0.001). Home application of low-strength glycolic acid was better tolerated and had less side-effects than glycolic acid peels; however, repeated short-contact 70% glycolic acid peels provided superior results compared with the maintenance regimen (P<0.05), and apparently good responses were observed only in the peel group (P<0.01) ...
EXPL THER ...Chemical peelings with kojic acid, glycolic acid, and trichloroacetic acid, either alone or in combination, have been introduced for treatment of hyperpigmentations. ... Twenty patients with diffuse melasma were treated with a solution composed of 50% glycolic acid and 10% kojic acid whereas 20 patients with localized hyperpigmentations (lentigo) were treated with 15%-25% trichloroacetic acid. ... Complete regression of diffuse melasma was observed in 6 of 20 patients (30%), a partial regression in 12 of 20 patients (60%), and no regression in 2 of 20 patients (10%) treated with 50% glycolic acid and 10% kojic acid. Complete regression of localized hyperpigmentations was observed in 8 of 20 patients (40%), a partial regression in 10 of 20 patients (50%), and no regression in 2 of 20 patients (10%) treated with 15-25% trichloroacetic acid...
EXPL THER Treatment of postinflammatory hyperpigmentation in patients of Fitzpatrick skin types IV, V, and VI is difficult. ... To determine if serial glycolic acid peels provide additional improvement when compared with a topical regimen of hydroquinone and tretinoin ... nineteen patients with Fitzpatrick skin type IV, V, or VI were randomized to a control or peel group. The control group applied 2% hydroquinone/10% glycolic acid gel twice daily and 0.05% tretinoin cream at night. The peel patients used the same topical regimen and, in addition, received six serial glycolic acid peels (68% maximum concentration). Patients were evaluated with photography, colorimetry, and subjectively. ... Sixteen patients completed the study. Both treatment groups demonstrated improvement, but the patients receiving the glycolic acid peels showed a trend toward more rapid and greater improvement. The peel group also experienced increased lightening of the normal skin...
The use of retinaldehyde or glycolic acid was found to be effective in topical acne treatments. ... The aim of this study was thus to take advantage of the possible synergistic effect between retinaldehyde and glycolic acid and to combine the latter in a single formulation, in other words, in an oil-in-water emulsion. ... The best retinaldehyde-glycolic acid (RALGA) formulation developed had a low pH (around 3.5) and, when stored at 40 degrees C, revealed a good stability. Finally, the antibacterial activity of this formulation was also tested in vitro against Propionibacterium acnes and showed antibacterial results after only 5 min of contact.

MeSH Pharmacological Classification

Keratolytic Agents

Mechanism of Action

Ethylene glycol toxicity results from its metabolism to glycolic acid and other toxic metabolites. The accumulation of glycolate and the elimination kinetics of ethylene glycol and its metabolites are not well understood, so studies with male Sprague-Dawley rats and mixed breed dogs have been carried out. Ethylene glycol was administered by gavage to rats and dogs which were placed in metabolic cages for urine and blood sample collection at timed intervals. The peak plasma level of ethylene glycol occurred at 2 hr after dosing and that of glycolate between 4-6 hr. The rate of ethylene glycol elimination was somewhat faster in rats with a half-life of 1.7 hr compared to 3.4 hr in dogs. The maximum plasma level of glycolate was greater in rats although the pattern of accumulation was similar to that in dogs. Glycolate disappeared from the plasma at the same time as ethylene glycol, suggesting a slower rate of elimination of the metabolite than that of ethylene glycol. Renal excretion of ethylene glycol was an important route for its elimination accounting for 20-30% of the dose. Renal excretion of glycolate represented about 5% of the dose. Ethylene glycol induced an immediate, but short lived diuresis compared to that in control rats. Minimal clinical effects (mild acidosis with no sedation) were noted at these doses of ethylene glycol (1-2 g/kg) in both rats and dogs. The results indicate that the toxicokinetics of ethylene glycol and glycolate were similar in both species.
The effect of 0.35 to 0.8 mmol/kg glycolic acid and 1.0 to 4.4 mmol/kg sodium glycolate on cyclopropane-epinephrine induced cardiac arrhythmias was examined using dogs. Doses of 0.35 to 0.5 mmol/kg glycolic acid increased the duration of arrhythmias in the 13 dogs tested, whereas doses >0.5 mmol/kg decreased or totally eliminated the arrhythmias in each of 11 dogs. Depression was observed for many of the dogs at higher doses. Sodium glycolate was much less effective in decreasing the arrhythmias, with 3 mmol/kg being required and its action being transient.

Vapor Pressure

0.02 mmHg
2.0X10-2 mm Hg at 25 °C (extrapolated)

Pictograms

Irritant

Corrosive;Irritant

Other CAS

79-14-1
26124-68-5
1932-50-9
25904-89-6

Wikipedia

Glycolic_acid

Drug Warnings

FDA has considered evidence that suggests that topically applied cosmetic products containing alpha hydroxy acids (AHAs) as ingredients may increase the sensitivity of skin to the sun while the products are used and for up to a week after use is stopped, and that this increased skin sensitivity to the sun may increase the possibility of sunburn. ... As an interim measure, while FDA continues to review the data on AHAs to address the potential for this increased skin sensitivity to the sun, FDA is recommending that the labeling of a cosmetic product that contains an AHA as an ingredient and that is topically applied to the skin or mucous membrane bear a statement that conveys the following information. The information in the AHA labeling statement is consistent with FDA's current thinking on sun protection. Sunburn Alert: This product contains an alpha hydroxy acid (AHA) that may increase your skin's sensitivity to the sun and particularly the possibility of sunburn. Use a sunscreen, wear protective clothing, and limit sun exposure while using this product and for a week afterwards. /Alpha hydroxy acids/
1989-1996 Consumer adverse experience reports that were submitted to FDA headquarters and to FDA district offices on alpha hydroxy acid (AHA)-containing products /were evaluated/. Typical adverse reactions included "severe redness, swelling (especially in the area of the eyes), burning, blistering, bleeding, scarring, rash, itching, contact dermatitis, skin discoloration (reportedly permanent), and adverse neurological responses." Some of the individuals submitting an adverse experience report were seen by a physician, and at least one adverse report involved professional application and at least one involved a product prescribed by a dermatologist. FDA's submittal stated that "in addition to consumer reports of adverse reactions, letters have also been received from dermatologists treating patients suffering from injuries resulting from the use of these (AHA-containing) products". /Alpha hydroxy acids/

Biological Half Life

... ethylene glycol and glycolate were distributed in total body water with plasma half-lives of 8.4 and 7.0 hr respectively.
Rats given 1, 5, and 10 mL/kg diethylene glycol eliminated diethylene glycol in their urine with half lives of 6, 6, and 12 hr assuming first order kinetics. More detailed analysis showed that 6, 9, and 18 hr after dosing with 1, 5, and 10 mL/kg diethylene glycol elimination of (14)C activity followed zero order kinetics then changed to first order kinetics with a half life of 3 hr. Rats dosed with 3 and 5 mL/kg ethylene glycol excreted unchanged ethylene glycol in their urine with half lives of 4.5 and 4.1 hr respectively.

Use Classification

Cosmetics -> Buffering

Methods of Manufacturing

Hydroxyacetic acid is produced commercially in the United States (Du Pont) by treating formaldehyde or trioxymethylene with carbon monoxide and water in the presence of acid catalysts at >30 MPa.
Glycolic acid is usually produced by hydrolysis of molten monochloroacetic acid with 50% aqueous sodium hydroxide at 90-130 °C. The resulting glycolic acid solution has a concentration of ca. 60% and contains 12-14% sodium chloride. The salt may be removed by evaporative concentration, followed by extraction of the acid with acetone. Attempts have also been made to conduct the hydrolysis with acid catalysts at 150-200 °C with water or steam under pressure. In this case, the byproduct is hydrogen chloride, rather than sodium chloride, which can be removed by distillation. The principal disadvantage of the method is the need for relatively large volumes of water.
Made by action of sodium hydroxide on monochloroacetic acid; also by electrolytic reduction of oxalic acid.
From chloroacetic acid by reaction with sodium hydroxide, or by reduction of oxalic acid.
For more Methods of Manufacturing (Complete) data for HYDROXYACETIC ACID (7 total), please visit the HSDB record page.

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Computer and electronic product manufacturing
Construction
Oil and gas drilling, extraction, and support activities
Paper manufacturing
Petroleum lubricating oil and grease manufacturing
Petroleum refineries
Plastic material and resin manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Textiles, apparel, and leather manufacturing
Utilities
Wholesale and retail trade
Acetic acid, 2-hydroxy-: ACTIVE
Acetic acid, 2-hydroxy-, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
Constituent of sugar cane juice
Hydroxyacetic acid is produced commercially in the United States as an intermediate in the manufacture of ethylene glycol

Analytic Laboratory Methods

Separations and determinations of organic acids in pulp waste water by liquid chromatography using a heat detector.
Glycolic acid may be detected qualitatively by the violet color formed with 2,7-dihydroxynaphthalene. The preferred method of quantitative analysis (in the absence of other acidic or hydrolyzable substances) is acidimetric titration. Because of the tendency of lactide formation free and total acid must be determined separately.

Clinical Laboratory Methods

The misuse of the commonly used chemical diethylene glycol (DEG) has led to many poisonings worldwide. Methods were developed for analysis of DEG and its potential metabolites; ethylene glycol, glycolic acid, oxalic acid, diglycolic acid and hydroxyethoxy acetic acid in human urine, serum and cerebrospinal fluid samples, collected following a DEG-associated poisoning in the Republic of Panama during 2006. In addition, methods were developed for rat blood, urine, kidney and liver tissue to support toxicokinetic analysis during the conduct of DEG acute toxicity studies in the rat. Sample analysis was conducted using two techniques; ion chromatography with suppressed conductivity and negative ion electrospray ionization with MS detection or with gas chromatography using electron impact ionization or methane negative chemical ionization with MS detection. Stable-isotope-labeled analogs of each analyte were employed as quantitative internal standards in the assays.
Colorimetric and gas chromatographic procedures for glycolic acid in serum.

Storage Conditions

Separated from strong oxidants, metals, sulfides, cyanides, strong bases and food and feedstuffs. Dry.
Keep container tightly closed in a dry and well - ventilated place.
Do not contaminate water, food, or feed by storage ... . Store out of reach of children.

Interactions

The effect of 0.35 to 0.8 mmol/kg glycolic acid and 1.0 to 4.4 mmol/kg sodium glycolate on cyclopropane-epinephrine induced cardiac arrhythmias was examined using dogs. Doses of 0.35 to 0.5 mmol/kg glycolic acid increased the duration of arrhythmias in the 13 dogs tested, whereas doses >0.5 mmol/kg decreased or totally eliminated the arrhythmias in each of 11 dogs. Depression was observed for many of the dogs at higher doses. Sodium glycolate was much less effective in decreasing the arrhythmias, with 3 mmol/kg being required and its action being transient.
... This study was performed in order to determine whether short-term dermal treatment with glycolic acid, a representative alpha-hydroxy acid (AHA), can enhance the damaging effects of UV light. The duration of the effect of AHAs on the sensitivity of skin to UV light was also examined. ... The backs of 29 Caucasian subjects were treated, once daily, 6 days per week with either 10% glycolic acid (pH 3.5) or placebo in a randomized double-blinded study. At the end of 4 weeks, sites within each treated area were exposed to 1.5 MED of UV light, determined on previously untreated skin. Specimens were obtained for enumeration of sunburn cells (SBCs) in the first group of subjects (n = 16), whereas cyclobutyl pyrimidine dimers (CPDs) in DNA were determined in the second group (n = 13). The minimal erythema dose (MED) in each site was also determined in the first group of subjects. Sunburn cells and MEDs were re-evaluated in the first group 1 week after discontinuing AHA applications. ... Glycolic acid caused enhanced sensitivity to UV light measured as increased SBC induction and lowered MEDs. Cyclobutyl pyrimidine dimers were elevated but not to a statistically significant level. No differences in SBCs or MEDs were evident after a week of discontinued treatments...
Hairless mice were irradiated thrice weekly for 10 weeks with UVB. In the 10-week postirradiation period, the mice were treated topically five times per week with tretinoin (0.05%), glycolic acid (10%), benzalkonium chloride (1.0%), sodium lauryl sulfate (5%), croton oil (5%) and the water - propylene glycol vehicle... Tretinoin-treated skin had increased amounts of collagen and type III procollagen whereas irritant- and peeling agent-treated skins were similar to vehicle-treated controls.
Glycolic acid, a depressant antagonizing the convulsant action of strychnine in spinal cord of cats.
For more Interactions (Complete) data for HYDROXYACETIC ACID (11 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
1: Mekas M, Chwalek J, MacGregor J, Chapas A. An Evaluation of Efficacy and Tolerability of Novel Enzyme Exfoliation Versus Glycolic Acid in Photodamage Treatment. J Drugs Dermatol. 2015 Nov;14(11):1306-19. PubMed PMID: 26580881.
2: Sarkar R, Garg V, Bansal S, Sethi S, Gupta C. Comparative Evaluation of Efficacy and Tolerability of Glycolic Acid, Salicylic Mandelic Acid, and Phytic Acid Combination Peels in Melasma. Dermatol Surg. 2016 Mar;42(3):384-91. doi: 10.1097/DSS.0000000000000642. PubMed PMID: 26859648.
3: Li BL, Zhang ZG, Du LL, Wang W. Chiral resolutions of (9-anthryl)methoxyacetic acid and (9-anthryl)hydroxyacetic acid by capillary electrophoresis. Chirality. 2008 Jan;20(1):35-9. PubMed PMID: 17960539.
4: Ibrahim ZA, Gheida SF, El Maghraby GM, Farag ZE. Evaluation of the efficacy and safety of combinations of hydroquinone, glycolic acid, and hyaluronic acid in the treatment of melasma. J Cosmet Dermatol. 2015 Jun;14(2):113-23. doi: 10.1111/jocd.12143. Epub 2015 Apr 6. PubMed PMID: 25847063.
5: Prestes PS, Oliveira MM, Leonardi GR. Randomized clinical efficacy of superficial peeling with 85% lactic acid versus 70% glycolic acid. An Bras Dermatol. 2013 Nov-Dec;88(6):900-5. doi: 10.1590/abd1806-4841.20131888. PubMed PMID: 24474097; PubMed Central PMCID: PMC3900339.
6: Koivistoinen OM, Kuivanen J, Barth D, Turkia H, Pitkänen JP, Penttilä M, Richard P. Glycolic acid production in the engineered yeasts Saccharomyces cerevisiae and Kluyveromyces lactis. Microb Cell Fact. 2013 Sep 23;12:82. doi: 10.1186/1475-2859-12-82. PubMed PMID: 24053654; PubMed Central PMCID: PMC3850452.
7: Osman NI, Roman S, Bullock AJ, Chapple CR, MacNeil S. The effect of ascorbic acid and fluid flow stimulation on the mechanical properties of a tissue engineered pelvic floor repair material. Proc Inst Mech Eng H. 2014 Sep;228(9):867-75. doi: 10.1177/0954411914549393. PubMed PMID: 25313023.
8: Hashim P. The effect of Centella asiatica, vitamins, glycolic acid and their mixtures preparations in stimulating collagen and fibronectin synthesis in cultured human skin fibroblast. Pak J Pharm Sci. 2014 Mar;27(2):233-7. PubMed PMID: 24577907.
9: Takenaka Y, Hayashi N, Takeda M, Ashikaga S, Kawashima M. Glycolic acid chemical peeling improves inflammatory acne eruptions through its inhibitory and bactericidal effects on Propionibacterium acnes. J Dermatol. 2012 Apr;39(4):350-4. doi: 10.1111/j.1346-8138.2011.01321.x. Epub 2011 Sep 28. PubMed PMID: 21950544.
10: Pereañez JA, Patiño AC, Rey-Suarez P, Núñez V, Henao Castañeda IC, Rucavado A. Glycolic acid inhibits enzymatic, hemorrhagic and edema-inducing activities of BaP1, a P-I metalloproteinase from Bothrops asper snake venom: insights from docking and molecular modeling. Toxicon. 2013 Sep;71:41-8. doi: 10.1016/j.toxicon.2013.05.013. Epub 2013 May 30. PubMed PMID: 23726855.
11: Maia Campos PM, Gaspar LR, Gonçalves GM, Pereira LH, Semprini M, Lopes RA. Comparative effects of retinoic acid or glycolic acid vehiculated in different topical formulations. Biomed Res Int. 2015;2015:650316. doi: 10.1155/2015/650316. Epub 2015 Jan 6. PubMed PMID: 25632398; PubMed Central PMCID: PMC4302967.
12: Guo R, Chai W, Rideout JM, Lawson AM, Lim CK. Isolation and characterization of beta-hydroxypropionic acid- and hydroxyacetic acid-uroporphyrin I in the urine of a patient with congenital erythropoietic porphyria by high performance liquid chromatography and liquid secondary ion mass spectrometry. Biomed Chromatogr. 1990 Jul;4(4):141-3. PubMed PMID: 2207373.
13: Zhang H, Shi L, Mao X, Lin J, Wei D. Enhancement of cell growth and glycolic acid production by overexpression of membrane-bound alcohol dehydrogenase in Gluconobacter oxydans DSM 2003. J Biotechnol. 2016 Nov 10;237:18-24. doi: 10.1016/j.jbiotec.2016.09.003. Epub 2016 Sep 9. PubMed PMID: 27619641.
14: Manabe N, Kirikoshi R, Takahashi O. Glycolic acid-catalyzed deamidation of asparagine residues in degrading PLGA matrices: a computational study. Int J Mol Sci. 2015 Mar 31;16(4):7261-72. doi: 10.3390/ijms16047261. PubMed PMID: 25837471; PubMed Central PMCID: PMC4425015.
15: Hložek T, Bursová M, Čabala R. Simultaneous and cost-effective determination of ethylene glycol and glycolic acid in human serum and urine for emergency toxicology by GC-MS. Clin Biochem. 2015 Feb;48(3):189-91. doi: 10.1016/j.clinbiochem.2014.12.002. Epub 2014 Dec 10. PubMed PMID: 25500419.
16: Chaudhary S, Dayal S. Efficacy of combination of glycolic acid peeling with topical regimen in treatment of melasma. J Drugs Dermatol. 2013 Oct;12(10):1149-53. PubMed PMID: 24085051.
17: Gao X, Ma Z, Yang L, Ma J. Enhanced bioconversion of ethylene glycol to glycolic acid by a newly isolated Burkholderia sp. EG13. Appl Biochem Biotechnol. 2014 Oct;174(4):1572-1580. doi: 10.1007/s12010-014-1114-9. Epub 2014 Aug 16. PubMed PMID: 25123362.
18: Ellis-Hutchings RG, Moore NP, Marshall VA, Rasoulpour RJ, Carney EW. Disposition of glycolic acid into rat and rabbit embryos in vitro. Reprod Toxicol. 2014 Jul;46:46-55. doi: 10.1016/j.reprotox.2014.02.005. Epub 2014 Mar 2. PubMed PMID: 24598581.
19: Casalini T, Rossi F, Santoro M, Perale G. Structural characterization of poly-l-lactic acid (P(L)LA) and poly(glycolic acid)(PGA) oligomers. Int J Mol Sci. 2011;12(6):3857-70. doi: 10.3390/ijms12063857. Epub 2011 Jun 10. PubMed PMID: 21747712; PubMed Central PMCID: PMC3131596.
20: Sharad J. Combination of microneedling and glycolic acid peels for the treatment of acne scars in dark skin. J Cosmet Dermatol. 2011 Dec;10(4):317-23. doi: 10.1111/j.1473-2165.2011.00583.x. PubMed PMID: 22151943.

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